Cas no 14472-80-1 (4-(4-Chlorophenyl)cyclohexanone)

4-(4-Chlorophenyl)cyclohexanone 化学的及び物理的性質
名前と識別子
-
- 4-(4-Chlorophenyl)cyclohexanone
- Cyclohexanone, 4-(4-chlorophenyl)-
- 4-(4-chlorophenyl)cyclohexan-1-one
- 4-(p-Chlorophenyl)cyclohexanone
- CYC011
- 4-(4-chloro-phenyl)-cyclohexanone
- 4-(4-chlorophenyl)-1-cyclohexanone
- RL01808
- AS04540
- AX8122739
- ST24042944
- 472C801
- A808274
-
- MDL: MFCD11850091
- インチ: 1S/C12H13ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10H,3-4,7-8H2
- InChIKey: JNBOVWFOTNYTES-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C(=C([H])C=1[H])C1([H])C([H])([H])C([H])([H])C(C([H])([H])C1([H])[H])=O
計算された属性
- せいみつぶんしりょう: 208.06500
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 196
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- PSA: 17.07000
- LogP: 3.56670
4-(4-Chlorophenyl)cyclohexanone セキュリティ情報
4-(4-Chlorophenyl)cyclohexanone 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
4-(4-Chlorophenyl)cyclohexanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D952119-5g |
Cyclohexanone, 4-(4-chlorophenyl)- |
14472-80-1 | 95% | 5g |
$420 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065945-25g |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 97% | 25g |
¥10829 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065945-5g |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 97% | 5g |
¥3097 | 2023-04-15 | |
Alichem | A019122601-5g |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 96% | 5g |
403.70 USD | 2021-06-16 | |
Cooke Chemical | A2945912-250MG |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 98% | 250mg |
RMB 246.40 | 2025-02-20 | |
Chemenu | CM203059-1g |
4-(4'-Chlorophenyl)cyclohexanone |
14472-80-1 | 95+% | 1g |
$124 | 2021-06-15 | |
Chemenu | CM203059-10g |
4-(4'-Chlorophenyl)cyclohexanone |
14472-80-1 | 95+% | 10g |
$514 | 2021-06-15 | |
Alichem | A019122601-10g |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 96% | 10g |
583.00 USD | 2021-06-16 | |
Alichem | A019122601-25g |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 96% | 25g |
990.00 USD | 2021-06-16 | |
TRC | C377800-50mg |
4-(4-Chlorophenyl)cyclohexanone |
14472-80-1 | 50mg |
$ 110.00 | 2023-09-08 |
4-(4-Chlorophenyl)cyclohexanone 関連文献
-
Shanping Chen,Zhuoqin Li,Kai Hu,Wei Feng,Guojiang Mao,Fuhong Xiao,Guo-Jun Deng Org. Biomol. Chem. 2023 21 1920
4-(4-Chlorophenyl)cyclohexanoneに関する追加情報
4-(4-Chlorophenyl)cyclohexanone: A Comprehensive Overview
4-(4-Chlorophenyl)cyclohexanone, also known by its CAS number 14472-80-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention due to its potential in drug discovery, material science, and industrial synthesis. The molecule consists of a cyclohexanone ring substituted with a 4-chlorophenyl group, making it a valuable intermediate in organic synthesis.
The synthesis of 4-(4-Chlorophenyl)cyclohexanone typically involves multi-step reactions, often starting from readily available starting materials. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, aligning with the growing demand for sustainable chemical processes. For instance, researchers have explored the use of transition metal catalysts to facilitate the coupling reactions necessary for constructing the molecule's core structure.
One of the most notable applications of 4-(4-Chlorophenyl)cyclohexanone is in the field of pharmacology. The compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates for treating diseases such as cancer and neurodegenerative disorders. Its ability to undergo multiple functional group transformations makes it an ideal building block for constructing complex molecular architectures.
In addition to its role in drug discovery, 4-(4-Chlorophenyl)cyclohexanone has found applications in material science. The compound's aromatic and cyclic ketone functionalities make it suitable for use in polymer synthesis and as a precursor for advanced materials. Recent studies have highlighted its potential in creating high-performance polymers with tailored properties, such as improved thermal stability and mechanical strength.
The physical and chemical properties of 4-(4-Chlorophenyl)cyclohexanone are well-documented, providing a foundation for its practical applications. For example, its melting point and solubility characteristics are critical factors in determining its suitability for various synthetic routes. Researchers have also investigated the compound's reactivity under different conditions, shedding light on its potential for use in novel chemical transformations.
The environmental impact of 4-(4-Chlorophenyl)cyclohexanone has also been a topic of interest. Studies have been conducted to assess its biodegradability and toxicity, ensuring that its use aligns with eco-friendly practices. These findings are particularly relevant given the increasing emphasis on green chemistry principles across industries.
In conclusion, 4-(4-Chlorophenyl)cyclohexanone, CAS No. 14472-80-1, stands out as a multifaceted compound with wide-ranging applications. Its role as an intermediate in organic synthesis, coupled with its potential in drug discovery and material science, underscores its importance in modern chemistry. As research continues to uncover new possibilities for this compound, it is poised to play an even greater role in advancing scientific and industrial endeavors.
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